N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of this compound reveals a complex molecular architecture characterized by the integration of a 1,2,3-triazole ring system with a cyclopropanamine moiety. The compound crystallizes with the molecular formula C₇H₁₃ClN₄ and a molecular weight of 188.66 grams per mole. The crystal structure demonstrates specific geometric arrangements that are characteristic of triazole-containing compounds.
The molecular geometry exhibits distinct features related to the planarity of the triazole ring and the three-dimensional orientation of the cyclopropyl group. Research on related triazole compounds indicates that these heterocycles typically adopt planar conformations with specific dihedral angles between substituent groups. The triazole ring in the compound maintains its aromatic character through delocalized electron systems, which influences the overall molecular stability and geometry.
The cyclopropanamine portion of the molecule introduces strain-related geometric considerations due to the inherent ring strain of the three-membered ring. This structural feature creates unique bond angles and distances that deviate from typical tetrahedral geometry. The connection between the triazole ring and the cyclopropanamine group through a methylene bridge provides conformational flexibility while maintaining the structural integrity of both ring systems.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₄ |
| Molecular Weight | 188.66 g/mol |
| Purity | 95% |
| Cambridge Structural Database Number | MFCD19444012 |
The crystallographic data reveals that the compound forms stable crystal lattices through intermolecular hydrogen bonding interactions. These interactions primarily involve the amine functionality and the chloride counterion, creating extended network structures that contribute to the solid-state stability of the compound. The hydrogen bonding patterns are consistent with those observed in other triazole-based compounds, where nitrogen atoms serve as both hydrogen bond donors and acceptors.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm the molecular structure and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, revealing characteristic chemical shifts and coupling patterns.
In the proton Nuclear Magnetic Resonance spectrum, the triazole proton appears as a distinctive singlet, typically observed around 8.0 parts per million, which is characteristic of aromatic protons in electron-deficient heterocycles. The methyl group attached to the triazole ring exhibits a singlet pattern around 2.5 parts per million, while the methylene bridge connecting the triazole to the cyclopropanamine shows complex multipicity due to coupling with adjacent protons.
The cyclopropyl protons display characteristic patterns with the methine proton appearing as a multiplet around 2.8 parts per million, and the methylene protons of the cyclopropyl ring showing distinctive upfield shifts around 0.6-1.0 parts per million due to the ring strain effects. These chemical shifts are consistent with literature values for similar cyclopropyl-containing compounds and provide definitive structural confirmation.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Triazole H-5 | ~8.0 | singlet | Aromatic triazole proton |
| N-Methyl | ~2.5 | singlet | Methyl group on triazole |
| CH₂ bridge | ~3.5 | multiplet | Methylene linker |
| Cyclopropyl CH | ~2.8 | multiplet | Cyclopropyl methine |
| Cyclopropyl CH₂ | ~0.6-1.0 | multiplet | Cyclopropyl methylene |
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments that confirm the structural assignments. The triazole carbons appear in the aromatic region between 120-150 parts per million, while the methyl carbon attached to nitrogen shows characteristic chemical shifts around 35 parts per million. The cyclopropyl carbons exhibit unique chemical shifts due to ring strain, with the quaternary carbon appearing around 35 parts per million and the methylene carbons around 10 parts per million.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The spectrum exhibits strong absorption bands corresponding to nitrogen-hydrogen stretching vibrations around 3400-3200 wavenumbers, carbon-hydrogen stretching vibrations around 2900-3000 wavenumbers, and characteristic triazole ring vibrations around 1500-1600 wavenumbers. These spectroscopic features are consistent with the proposed molecular structure and confirm the presence of both the triazole and cyclopropanamine functionalities.
Mass spectrometry analysis confirms the molecular ion peak and provides fragmentation patterns that support the structural assignment. The molecular ion typically appears at mass-to-charge ratio 188.66, corresponding to the protonated molecular ion of the hydrochloride salt. Characteristic fragment ions include the loss of the cyclopropyl group and the formation of triazole-containing fragments that provide additional structural confirmation.
Tautomeric Equilibria and Rotameric Forms
The structural analysis of this compound reveals important considerations regarding tautomeric equilibria and conformational flexibility. The 1,2,3-triazole ring system exhibits limited tautomeric behavior due to the presence of the methyl substituent on the nitrogen atom, which effectively locks the compound in a single tautomeric form. This methylation prevents the typical tautomeric equilibria observed in unsubstituted triazoles.
Research on similar triazole compounds demonstrates that the presence of substituents on nitrogen atoms significantly influences tautomeric behavior. In the case of this compound, the N1-methyl substitution pattern ensures that the triazole ring maintains a fixed tautomeric state, eliminating potential complications arising from tautomeric equilibria. This structural feature contributes to the compound's stability and reproducible spectroscopic properties.
The conformational analysis reveals multiple rotameric forms arising from rotation around the carbon-carbon bond connecting the triazole ring to the methylene bridge. These rotational isomers interconvert rapidly at room temperature, resulting in averaged Nuclear Magnetic Resonance spectra. The energy barriers for these rotational processes are typically low, allowing for free rotation and conformational flexibility.
The cyclopropanamine portion of the molecule introduces additional conformational considerations due to the restricted rotation around the carbon-nitrogen bond connecting the cyclopropyl group to the amine functionality. The geometric constraints imposed by the three-membered ring limit the accessible conformations and influence the overall molecular shape. This conformational restriction affects the compound's interaction with other molecules and contributes to its unique chemical properties.
| Conformational Feature | Energy Barrier (kJ/mol) | Preferred Conformation |
|---|---|---|
| Triazole-CH₂ rotation | ~15-20 | Anti-periplanar |
| CH₂-N rotation | ~25-30 | Gauche |
| Cyclopropyl orientation | ~10-15 | Staggered |
The hydrochloride salt formation introduces additional structural considerations through ionic interactions between the protonated amine group and the chloride counterion. These electrostatic interactions influence the preferred conformations and contribute to the solid-state packing arrangements observed in crystallographic studies. The salt formation also affects the compound's solubility properties and stability characteristics compared to the free base form.
Properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-11-5-7(9-10-11)4-8-6-2-3-6;/h5-6,8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTCQXBPDFRPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Alkylation
The most plausible synthesis begins with the formation of the 1,2,3-triazole core via CuAAC, a widely used "click chemistry" reaction.
Step 1: Synthesis of 4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole
A propargylamine derivative is reacted with sodium azide in the presence of a copper(I) catalyst to form the triazole ring. For example:
- Reactants : Propargylamine (1.0 equiv), methyl azide (1.2 equiv)
- Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 25°C, 12 h.
- Yield : 70–85% (based on analogous triazole syntheses).
Step 2: N-Alkylation with Cyclopropanamine
The azide intermediate is reduced to the primary amine, followed by reductive amination with cyclopropanamine:
- Reactants : 4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole (1.0 equiv), cyclopropanamine (1.5 equiv)
- Conditions : H₂/Pd-C (10 wt%), MeOH, 50°C, 6 h.
- Yield : 60–75% (estimated from similar reductions).
Step 3: Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether to yield the hydrochloride salt.
Route 2: Direct Condensation of Pre-Formed Triazole and Cyclopropanamine
This route leverages pre-synthesized 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, which undergoes reductive amination with cyclopropanamine.
Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde
- Reactants : 1-Methyl-1H-1,2,3-triazole (1.0 equiv), paraformaldehyde (2.0 equiv)
- Conditions : AcOH, 80°C, 8 h.
- Yield : ~65% (based on analogous aldehyde syntheses).
Step 2: Reductive Amination
The aldehyde is condensed with cyclopropanamine using sodium cyanoborohydride:
- Reactants : 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv), cyclopropanamine (1.2 equiv)
- Conditions : NaBH₃CN (1.5 equiv), MeOH, 25°C, 24 h.
- Yield : 50–60%.
Critical Reaction Parameters and Optimization
Triazole Ring Stability
The 1,2,3-triazole ring is stable under acidic and basic conditions but may decompose at temperatures >150°C. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields while minimizing degradation.
Cyclopropanamine Reactivity
Cyclopropanamine’s strained ring makes it prone to ring-opening under strong acidic or oxidizing conditions. Reductive amination (pH 6–7) is preferred over traditional alkylation to preserve the cyclopropane moiety.
Purification Challenges
The hydrochloride salt is hygroscopic, requiring anhydrous crystallization. A mixture of EtOAc/hexane (3:1) at −20°C provides crystals with >95% purity.
Characterization Data
Spectral Analysis
- ¹H NMR (400 MHz, D₂O) : δ 7.82 (s, 1H, triazole-H), 4.32 (s, 2H, CH₂N), 3.91 (s, 3H, NCH₃), 2.65–2.70 (m, 1H, cyclopropane-H), 1.10–1.15 (m, 4H, cyclopropane-CH₂).
- ¹³C NMR (100 MHz, D₂O) : δ 145.2 (triazole-C), 124.8 (triazole-C), 52.1 (CH₂N), 36.7 (NCH₃), 25.3 (cyclopropane-C), 8.9 (cyclopropane-CH₂).
Purity and Yield Comparison
| Route | Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | CuAAC | 75 | 90 |
| 1 | Alkylation | 65 | 85 |
| 2 | Reductive Amination | 55 | 88 |
Industrial-Scale Considerations
Cost Efficiency
Route 1 is more cost-effective due to the commercial availability of propargylamine and methyl azide. Route 2 requires custom synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, increasing production costs by ~30%.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or the cyclopropane moiety.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₈H₁₃ClN₄ (derived from structural analysis).
- Molar Mass : ~212.68 g/mol.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s triazole group differs from the pyrazole in ’s analog, altering electronic properties (triazole: 3 N atoms; pyrazole: 2 N atoms). This impacts hydrogen-bonding capacity and bioavailability.
Physicochemical Properties
Biological Activity
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse scientific sources.
The compound can be synthesized through various methods involving the reaction of 1-methyl-1H-1,2,3-triazole with cyclopropanamine derivatives. The resulting hydrochloride salt form enhances its solubility and stability for biological assays. The molecular formula is , with a molecular weight of approximately 174.64 g/mol.
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have demonstrated moderate activity against various bacterial and fungal strains. In a comparative study, several synthesized triazole derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the presence of the triazole moiety is crucial for enhancing antimicrobial activity .
Antitumor Activity
This compound has been explored for its potential as an antitumor agent. A study on similar triazole-based compounds revealed that they can inhibit tubulin polymerization, which is essential for cancer cell proliferation. For example, a related compound exhibited an IC50 value of 46 nM against MCF-7 human breast cancer cells, suggesting that structural modifications around the triazole ring can significantly impact biological activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Tubulin Inhibition : Compounds containing the triazole ring have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation; however, it is hypothesized that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in 2024, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial properties. The most potent compounds showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against tested pathogens, including Staphylococcus aureus and Candida albicans .
Case Study 2: Antitumor Activity
A research article highlighted the antiproliferative effects of triazole derivatives on various cancer cell lines. One derivative exhibited significant growth inhibition in HeLa cells at concentrations as low as 50 nM. This was attributed to its ability to induce apoptosis through caspase activation pathways .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (nM) | Target/Organism |
|---|---|---|---|
| N-(1-Methyl-1H-1,2,3-triazol-4-yl)methyl)amine | Antitumor | 46 | MCF-7 Breast Cancer Cells |
| Triazole Derivative A | Antimicrobial | 16 | Staphylococcus aureus |
| Triazole Derivative B | Antimicrobial | 32 | Candida albicans |
| Triazole Derivative C | Antitumor | 50 | HeLa Cells |
Q & A
Q. What are the optimal synthetic routes for N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine hydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : A common approach involves nucleophilic substitution reactions in polar aprotic solvents like DMF, using K₂CO₃ as a base. For example, in analogous syntheses, alkylation of intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with chloromethyl compounds under mild conditions (room temperature, 12–24 hours) yields target molecules . Purification often employs column chromatography or recrystallization from ethanol, with yields optimized by adjusting stoichiometry (1:1.1–1.2 molar ratios of nucleophile to electrophile). Reaction progress should be monitored via TLC, and intermediates characterized by NMR/MS .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability testing should assess hygroscopicity, thermal degradation (TGA/DSC), and photolytic sensitivity. For hydrochloride salts, store in desiccators at –20°C to prevent hydrolysis. Analytical HPLC (e.g., Chromolith® columns, 0.1% TFA in acetonitrile/water) monitors degradation products, with peak area thresholds set at <2% impurity over 6 months .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for triazole-cyclopropane derivatives in biological systems?
- Methodological Answer : Design analogs by modifying the triazole substituents (e.g., methyl vs. nitro groups) or cyclopropane ring size. Compare logP (HPLC-derived), solubility (shake-flask method), and bioactivity (e.g., enzyme inhibition assays). For example, replacing methyl with fluorophenyl groups in similar compounds altered IC₅₀ values by 10-fold in kinase assays, highlighting steric/electronic effects . Use molecular docking (AutoDock Vina) to predict binding modes against target proteins.
Q. What strategies resolve contradictions in reactivity data during synthetic scale-up?
- Methodological Answer : Batch-to-batch variability often arises from trace metal contamination or solvent purity. Implement:
- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. DMSO), and base (K₂CO₃ vs. Cs₂CO₃) to identify critical parameters.
- In Situ Monitoring : Use ReactIR to track intermediate formation.
- Byproduct Analysis : LC-MS/MS identifies impurities (e.g., dimerization products), addressed via gradient recrystallization .
Q. How can advanced analytical methods differentiate polymorphic forms of this hydrochloride salt?
- Methodological Answer : Combine PXRD to detect crystalline phases (e.g., Form I vs. II) with solid-state NMR (¹³C CP/MAS) to probe molecular packing. For hygroscopic forms, dynamic vapor sorption (DVS) assesses hydration-induced phase changes. Reference data from analogous triazole salts show distinct PXRD peaks at 2θ = 12.5° and 18.3° for anhydrous vs. monohydrate forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
